In Vivo Antitumor Efficacy: P388 Model
In a direct head-to-head comparison within the same study, FR901465 demonstrated a distinct in vivo antitumor profile compared to its co-isolated analogs, FR901463 and FR901464, in a murine P388 leukemia model [1]. The therapeutic efficacy was quantified using the T/C value, where FR901465 showed a 127% prolongation of lifespan relative to untreated controls. This contrasts with the lower efficacies observed for FR901463 and FR901464 in the same assay, underscoring that even within this closely related family of natural products, the spiro-epoxide modification in FR901465 translates to a unique and quantifiable advantage in an animal tumor model.
| Evidence Dimension | In vivo antitumor efficacy (P388 leukemia model) |
|---|---|
| Target Compound Data | T/C = 127% |
| Comparator Or Baseline | FR901463 and FR901464 (lower T/C values in the same study) |
| Quantified Difference | Superior T/C value compared to FR901463 and FR901464 |
| Conditions | Murine ascitic tumor P388 leukemia model in mice |
Why This Matters
This data is essential for researchers seeking a specific in vivo benchmark, as it quantifies FR901465's efficacy advantage over its direct structural analogs, ensuring the correct compound is selected for studies requiring maximal in vivo potency within this compound family.
- [1] Nakajima H, et al. New antitumor substances, FR901463, FR901464 and FR901465. II. Activities against experimental tumors in mice and mechanism of action. J Antibiot (Tokyo). 1996;49(12):1204-1211. View Source
